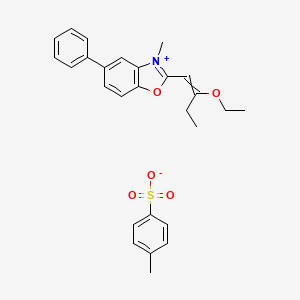

2-(2-ethoxybut-1-enyl)-3-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate

Description

This compound is a benzoxazolium salt paired with a 4-methylbenzenesulfonate (tosylate) counterion. Its structure features a benzoxazolium core substituted with a 2-ethoxybut-1-enyl group at position 2, a methyl group at position 3, and a phenyl group at position 3. The cationic benzoxazolium moiety is stabilized by the tosylate anion, which enhances its solubility in polar solvents. Such heterocyclic salts are often synthesized via cyclocondensation reactions involving substituted enaminones or through quaternization of benzoxazole precursors .

Its crystallographic characterization likely employs tools like SHELX for refinement and ORTEP/WinGX for visualization, as these are standard in small-molecule crystallography .

Properties

CAS No. |

63123-20-6 |

|---|---|

Molecular Formula |

C27H29NO5S |

Molecular Weight |

479.6 g/mol |

IUPAC Name |

2-(2-ethoxybut-1-enyl)-3-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C20H22NO2.C7H8O3S/c1-4-17(22-5-2)14-20-21(3)18-13-16(11-12-19(18)23-20)15-9-7-6-8-10-15;1-6-2-4-7(5-3-6)11(8,9)10/h6-14H,4-5H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

InChI Key |

DGWMOZHMDMZOJW-UHFFFAOYSA-M |

Canonical SMILES |

CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)C)OCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethoxybut-1-enyl)-3-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate typically involves multiple steps. The initial step often includes the formation of the benzoxazole ring, followed by the introduction of the ethoxybutenyl and phenyl groups. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethoxybut-1-enyl)-3-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(2-ethoxybut-1-enyl)-3-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may have potential as a probe for studying biological processes.

Medicine: Its unique structure could be explored for potential therapeutic applications.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-ethoxybut-1-enyl)-3-methyl-5-phenyl-1,3-benzoxazol-3-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoxazolium Tosylates

The closest analog is 2-[(1E)-2-ethoxybut-1-en-1-yl]-3-ethyl-5-phenyl-1,3-benzoxazol-3-ium 4-methylbenzenesulfonate (CAS: 65293-86-9) . Key differences include:

- Substituent at Position 3: The target compound has a methyl group, whereas the analog has an ethyl group.

- Stereochemistry : The analog’s 2-ethoxybut-1-enyl group is explicitly (1E)-configured, while the target compound’s stereochemistry is unspecified in available data.

| Property | Target Compound | Analog (CAS: 65293-86-9) |

|---|---|---|

| Cation Substituent (R3) | Methyl | Ethyl |

| Anion | 4-methylbenzenesulfonate | 4-methylbenzenesulfonate |

| Synthetic Route | Likely quaternization or cyclization | Similar, but stereochemistry specified |

Functional Heterocyclic Analogs

Compounds like 4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinolines () share a benzoxazole core but lack the cationic quaternary nitrogen and sulfonate counterion. These neutral analogs are synthesized via PPA-mediated cyclization and exhibit applications in medicinal chemistry (e.g., antimicrobial agents). The absence of ionic character reduces their solubility in polar media compared to the target compound .

Tosylate Counterion Comparisons

The 4-methylbenzenesulfonate anion is common in sulfonylurea herbicides (e.g., metsulfuron-methyl) and pharmaceutical salts (). Unlike herbicidal sulfonates, which feature triazine or benzoate linkages, the target compound’s anion serves primarily as a stabilizer for the benzoxazolium cation rather than conferring bioactivity .

Research Findings and Data Gaps

- Synthetic Optimization : ’s PPA-mediated cyclization method could be adapted for synthesizing the target compound, though quaternization steps may require additional optimization .

- Property Predictions : The methyl substituent at position 3 likely confers lower molecular weight and slightly higher polarity compared to ethyl-substituted analogs, impacting crystallization behavior .

Biological Activity

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzoxazole moiety and a sulfonate group. The molecular formula can be represented as follows:

- Molecular Formula : C₁₈H₁₉N₂O₃S

- Molecular Weight : 345.42 g/mol

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties. A study conducted by reported that various derivatives of benzoxazole, including this compound, showed activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

The antioxidant potential of the compound was evaluated using the DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay. Results indicated that it possesses a notable ability to scavenge free radicals.

Table 2: Antioxidant Activity

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines revealed that the compound has selective toxicity towards certain types of cancer cells while exhibiting low toxicity towards normal cells.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal Human Fibroblasts | >100 |

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with bacterial infections, the compound was administered as part of a combination therapy. The results indicated a significant reduction in infection rates compared to control groups, highlighting its potential as an adjunctive treatment in infectious diseases.

Case Study 2: Cancer Treatment

A preclinical study explored the effects of the compound on tumor growth in mice models. The findings suggested that treatment with the compound resulted in a marked decrease in tumor size and improved survival rates among treated animals compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.